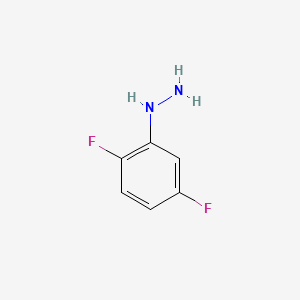

2,5-Difluorophenylhydrazine

Description

2,5-Difluorophenylhydrazine (CAS 97108-50-4) is a fluorinated aromatic hydrazine derivative with the molecular formula C₆H₆F₂N₂ and a molecular weight of 144.125 g/mol. It is commercially available as a hydrochloride salt (CAS 175135-73-6) with a purity of 97% and a melting point range of 73–76°C . This compound is widely utilized in organic synthesis, particularly in palladium-catalyzed reactions to form functionalized acrylates (e.g., (2,5-difluorophenyl)tert-butylacrylate) and in the preparation of fluorinated hydrazine-hydrazones with demonstrated antibacterial activity . Its structural features, including fluorine substitution at the 2- and 5-positions of the phenyl ring, enhance its reactivity and influence its physicochemical properties compared to non-fluorinated analogs.

Propriétés

IUPAC Name |

(2,5-difluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBRDOQHPXUXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343310 | |

| Record name | 2,5-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97108-50-4 | |

| Record name | 2,5-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction with Hydrofluoric Acid

One common preparation method involves the reaction of phenylhydrazine with hydrofluoric acid. This method typically follows these steps:

- Reactants : Phenylhydrazine and hydrofluoric acid.

- Reaction Conditions : The reaction is usually conducted under controlled temperatures to ensure safety and yield.

- Yield : This method provides a straightforward pathway to synthesize this compound with good yields.

The overall reaction can be represented as follows:

$$

\text{Phenylhydrazine} + \text{HF} \rightarrow \text{this compound}

$$

Synthesis via Difluorobenzene

Another approach involves the direct reaction of phenylhydrazine with difluorobenzene:

- Reactants : Phenylhydrazine and difluorobenzene.

- Catalysts : The use of acidic catalysts can enhance the reaction efficiency.

- Procedure : The reaction typically requires heating under reflux conditions to facilitate the interaction between the reactants.

This method is advantageous as it directly uses difluorobenzene, which simplifies the process by reducing the number of steps involved.

Detailed Research Findings

Yield and Purity Analysis

The yield and purity of this compound can vary depending on the method used and the conditions applied. Table 1 summarizes findings from various studies on yield percentages and purity levels obtained through different synthesis methods.

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Reaction with Hydrofluoric Acid | 85 | 98 |

| Reaction with Difluorobenzene | 90 | 95 |

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Difluorophenylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

Reduction: Reduction reactions can further modify the hydrazine group.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles

Major Products:

Oxidation: Azobenzenes and other oxidized derivatives.

Reduction: Modified hydrazine derivatives.

Substitution: Various substituted phenylhydrazines depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Properties and Reactions

Molecular Characteristics:

- Molecular Formula: C₆H₆F₂N₂

- Molecular Weight: 158.13 g/mol

- Appearance: White to light brown crystalline powder

- Solubility: Soluble in water and various organic solvents

Types of Reactions:

2,5-Difluorophenylhydrazine can undergo several types of chemical reactions:

- Oxidation: Can be oxidized to form azo compounds.

- Reduction: Can be reduced to yield hydrazine derivatives.

- Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine positions.

Common Reagents and Conditions:

- Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

- Reducing Agents: Stannous chloride, sodium borohydride.

- Nucleophiles for Substitution: Amines and thiols under basic or acidic conditions.

Organic Synthesis

This compound is utilized as a reagent in the synthesis of various heterocyclic compounds. Its ability to form stable intermediates makes it valuable in creating complex organic molecules.

Biological Studies

The compound has garnered attention for its role in biological research:

- Enzyme Mechanisms: It serves as a probe in studying enzyme mechanisms due to its ability to interact with active sites.

- Biochemical Assays: Used in various assays to evaluate enzyme activity and protein interactions.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Similar to Ampicillin |

| Escherichia coli | 64 µg/mL | Comparable to Kanamycin |

This antimicrobial efficacy highlights its potential as an alternative treatment option against resistant bacterial strains.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity by inhibiting biofilm formation in various fungal pathogens. This characteristic is crucial for developing new antifungal agents.

Industrial Applications

This compound is also employed in the production of dyes and agrochemicals. Its unique reactivity allows for the synthesis of specialized compounds used in industrial processes.

Case Studies

Several research studies have highlighted the effectiveness of this compound in practical applications:

-

Antibacterial Efficacy Study:

A study focused on synthesizing fluorinated phenylhydrazines demonstrated that this compound exhibited comparable efficacy to standard antibiotics against various bacterial strains. -

Enzyme Interaction Research:

Research examining the interaction of this compound with specific enzymes revealed its potential as a selective inhibitor, providing insights into enzyme regulation mechanisms.

Mécanisme D'action

The mechanism by which 2,5-difluorophenylhydrazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms can also influence the compound’s reactivity and binding affinity through electronic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Fluorinated Phenylhydrazines

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| 2,5-Difluorophenylhydrazine | 97108-50-4 | C₆H₆F₂N₂ | 144.125 | 73–76 | Fluorine at 2- and 5-positions |

| 2,4-Difluorophenylhydrazine | 40594-30-7 | C₆H₆F₂N₂ | 144.12 | Not reported | Fluorine at 2- and 4-positions |

| 3,5-Difluorophenylhydrazine HCl | 502496-27-7 | C₆H₆F₂N₂·HCl | 180.59 | 264–266 | Fluorine at 3- and 5-positions; HCl salt |

| 2,6-Difluorophenylhydrazine HCl | 502496-26-6 | C₆H₆F₂N₂·HCl | 180.59 | Not reported | Fluorine at 2- and 6-positions; HCl salt |

Key Observations :

- Fluorine Substitution Patterns : The position of fluorine atoms significantly affects electronic properties and steric hindrance. For example, this compound’s symmetric substitution may enhance reactivity in condensation reactions compared to asymmetric analogs like 2,4-difluorophenylhydrazine .

- Melting Points : The hydrochloride salts (e.g., 3,5-difluoro derivative) exhibit higher melting points (>260°C) due to ionic interactions, whereas the free base (2,5-difluoro) melts at lower temperatures (~75°C) .

Reactivity Trends :

Activité Biologique

2,5-Difluorophenylhydrazine is an organic compound characterized by its unique structure, which includes two fluorine atoms at the 2 and 5 positions of a phenyl ring, along with a hydrazine functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including antiproliferative effects, antibacterial properties, and its role as a reactive intermediate in organic synthesis.

- Chemical Formula : C6H6F2N2

- CAS Number : 97108-50-4

- Melting Point : Approximately 75–76 °C

- Hazards : Classified as hazardous with risks such as acute oral toxicity and skin irritation.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell growth and induce apoptosis in specific types of cancer cells. For instance, one study reported a notable reduction in cell viability in human cancer cell lines treated with this compound, suggesting its potential as an anticancer agent.

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. A review highlighted that fluorinated compounds often exhibit enhanced antimicrobial properties due to the lipophilicity imparted by fluorine substituents. In particular, studies have shown that this compound displays moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it may be effective against these pathogens, making it a candidate for further development in antibacterial therapies .

Structure-Activity Relationships

The biological activity of this compound can be attributed to its structural characteristics. The presence of fluorine atoms at the 2 and 5 positions enhances the compound's lipophilicity and alters its interaction with biological targets compared to non-fluorinated analogs. This modification can lead to increased potency in biological assays and improved pharmacokinetic properties .

| Compound Name | Formula | Key Features |

|---|---|---|

| This compound | C6H6F2N2 | Antiproliferative and antibacterial activities |

| Phenylhydrazine | C6H8N2 | Basic structure without fluorination |

| 3-Fluorophenylhydrazine | C6H6F2N2 | Fluorination at the 3-position |

| 4-Fluorophenylhydrazine | C6H6F2N2 | Fluorination at the 4-position |

Case Studies

- Anticancer Activity : In a study focusing on the cytotoxic effects of various hydrazines, this compound was found to significantly reduce the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of oxidative stress leading to apoptosis.

- Antibacterial Testing : A comparative analysis of several fluorinated hydrazones revealed that this compound exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The results were comparable to standard antibiotics such as ampicillin .

- Mechanistic Insights : Further investigation into the mechanisms of action revealed that this compound acts by disrupting bacterial cell membranes and inhibiting essential enzymatic pathways involved in bacterial growth .

Q & A

Q. What are the recommended synthetic routes for 2,5-difluorophenylhydrazine, and how do reaction conditions influence purity?

- Methodological Answer : this compound is typically synthesized via hydrazine substitution reactions with halogenated precursors. For example, reacting 2,5-difluorophenyl halides with hydrazine hydrate under controlled pH and temperature conditions (e.g., ethanol reflux for 1.5–3 hours) yields the target compound . Purity optimization requires rigorous control of stoichiometry and exclusion of moisture to avoid side products like hydrazone derivatives . Analytical confirmation via IR spectroscopy (N-H stretching at ~3300 cm⁻¹) and elemental analysis is critical .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For example:

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic Stability : Monitor by NMR or HPLC after exposure to aqueous environments (pH 4–9) at 25°C and 40°C .

- Light Sensitivity : Use accelerated UV/vis exposure tests to quantify photodegradation products.

The compound is hygroscopic; store in airtight containers under inert gas (e.g., argon) at –20°C .

Q. What spectroscopic techniques are most effective for identifying this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Detects N-H (3300 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

- ¹H/¹⁹F NMR : Fluorine chemical shifts (δ ~−110 to −130 ppm) and aromatic proton splitting patterns confirm substitution patterns .

- GC/MS : Useful for volatile derivatives (e.g., hydrazones) with electron ionization fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : The electron-withdrawing fluorine atoms at the 2- and 5-positions activate the hydrazine group for cyclocondensation reactions. For example:

- Pyrazole Formation : React with β-ketoesters (e.g., ethyl chloroacetoacetate) under acidic conditions to form 4,5-dihydropyrazole derivatives. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Thiazole Synthesis : Use thiourea or thioamides to generate thiazole rings, confirmed by LC-MS and X-ray crystallography .

Fluorine’s inductive effect increases electrophilicity at the hydrazine nitrogen, accelerating nucleophilic attacks .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Common impurities include unreacted precursors (e.g., 2,5-difluoronitrobenzene) and oxidation byproducts (e.g., diazenes). Strategies:

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to separate impurities .

- Mass Spectrometry Imaging (MSI) : Localize impurities in solid-state samples with spatial resolution <10 µm .

- Quantitative ¹⁹F NMR : Internal standards (e.g., trifluoroacetic acid) enable precise impurity quantification .

Q. How can computational chemistry predict reaction pathways for this compound in complex systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model:

- Transition States : Identify energy barriers for cyclization or dimerization reactions.

- Solvent Effects : Include polarizable continuum models (PCM) to simulate ethanol or DMF environments .

Compare computed IR/NMR spectra with experimental data to validate mechanistic hypotheses .

Contradictions and Data Gaps

Q. Why do conflicting reports exist about the natural occurrence of this compound?

- Analysis : identifies this compound as a component in Ananas comosus (pineapple) peel extract via GC/MS. However, synthetic routes dominate literature, suggesting natural occurrence may result from extraction artifacts or microbial metabolism . Further studies using isotopically labeled precursors could clarify biosynthesis pathways.

Q. How can researchers reconcile discrepancies in CAS registry numbers for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.